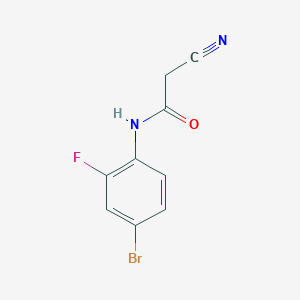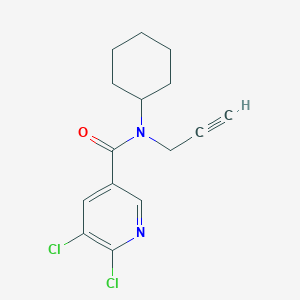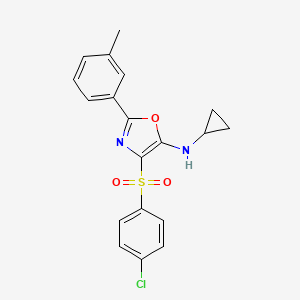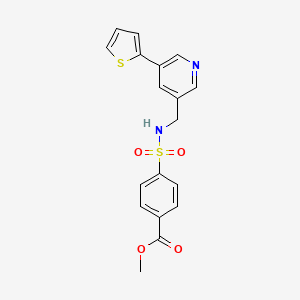![molecular formula C19H18FN5O2 B2841496 6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878729-52-3](/img/structure/B2841496.png)
6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a fluorophenyl group, a purinoimidazole group, and a methylpropenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. The purinoimidazole group, for example, is a bicyclic structure that includes both a purine and an imidazole ring . The 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution . The purinoimidazole group could potentially participate in a variety of reactions, depending on the specific substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems . The purinoimidazole group could contribute to the compound’s acidity or basicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Mesoionic Purinone Analogs Synthesis : A study by Coburn and Taylor (1982) detailed the synthesis of mesoionic purinone analogs, closely related to the structure , demonstrating their existence predominantly in the C3-H tautomeric form and their reactions leading to hydrolytic ring-opening and cycloaddition products (Coburn & Taylor, 1982).
Fluorine-Containing Derivatives : Research by Khlebnikova et al. (2020) on fluorine-containing derivatives, including 6,7-dihydroindazolone and benzisoxazolone, highlighted the synthesis and evaluation of compounds with significant cytotoxic activities, indicating the potential therapeutic applications of such fluorinated compounds (Khlebnikova et al., 2020).
Biological Activities and Potential Therapeutic Applications
Antidepressant and Anxiolytic Potential : Zagórska et al. (2016) synthesized and evaluated a series of fluorophenyl-piperazinylalkyl derivatives, identifying potent serotonin receptor ligands with potential antidepressant and anxiolytic effects, which could imply the relevance of structurally related compounds in neuropsychiatric disorder treatment (Zagórska et al., 2016).
Selective Detection of Chemical Species : Peng et al. (2005) explored derivatives for colorimetric and fluorescent sensing of fluoride, demonstrating the potential of similar compounds in environmental and analytical chemistry for selective detection applications (Peng et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-8-6-5-7-13(14)20/h5-8,10H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWRLRGGOETES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)

![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2841430.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)

